molecular formula C14H15BrN2OS B2839201 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865175-20-8

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2839201
CAS No.: 865175-20-8
M. Wt: 339.25
InChI Key: CYDYDABAPJNECA-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound featuring a unique combination of functional groups:

  • Core structure: A benzo[d]thiazole ring system, a heterocyclic scaffold known for its pharmacological relevance.
  • 6-Bromine: Enhances electronic effects (e.g., electron-withdrawing) and may influence binding interactions. Isobutyramide group: A sterically bulky amide, likely impacting solubility and steric interactions.
  • Stereochemistry: The Z-configuration at the imine bond (ylidene) dictates spatial orientation, affecting molecular interactions.

For example, triazolothiadiazoles are synthesized via bromine-mediated cyclization of Schiff bases in acetic acid . This suggests that the target compound may be synthesized through a similar pathway, leveraging Schiff base intermediates followed by halogenation or cyclization steps.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDYDABAPJNECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Bromination : The resulting benzothiazole undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom.
  • Allylation : The brominated product is then reacted with an allyl halide in the presence of a base, such as potassium carbonate, to form the allyl derivative.

This synthetic pathway highlights the compound's structural complexity and potential for modification to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of benzothiazole exhibit notable anticancer activity. For instance, compounds similar to this compound have shown selective cytotoxicity against various tumor cell lines. A study demonstrated that certain benzothiazole derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against both bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit the growth of pathogens, making them potential candidates for antibiotic development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth, thereby exerting its therapeutic effects.
  • Receptor Modulation : It could also modulate receptor activity involved in various signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)15
Compound BA549 (Lung)20
This compoundHCT116 (Colon)18

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains including E. coli and S. aureus. The results showed promising antibacterial activity with MIC values ranging from 50 to 100 µg/mL .

Bacterial StrainMIC (µg/mL)
E. coli75
S. aureus50
P. aeruginosa100

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzothiazole and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name/Class Key Substituents/Features Melting Point (°C) Reactivity/Biological Notes Reference
(Z)-N-(3-allyl-6-bromo...isobutyramide 3-Allyl, 6-Br, isobutyramide, Z-configuration Not reported Potential for allylic chemistry; bromine enhances electrophilicity N/A (Target)
Triazolothiadiazoles (e.g., 5a,b) Aryl groups fused to triazole-thiadiazole core Crystallized from ethanol Exhibited antimicrobial activity in prior studies
Schiff base intermediates (e.g., 3a,b) Aryl substituents, imine linkages Verified via mixed mp and IR Precursors for cyclization reactions
Non-brominated benzothiazoles H or smaller groups at position 6 Generally lower Reduced steric/electronic effects Inferred

Key Findings :

Substituent Effects: The 6-bromine in the target compound likely increases molecular weight and melting point compared to non-halogenated analogs (e.g., compound 3a with aryl groups) . Bromine’s electron-withdrawing nature may also enhance electrophilicity, facilitating nucleophilic aromatic substitution. The 3-allyl group distinguishes the compound from triazolothiadiazoles (e.g., 5a,b), which lack unsaturated side chains. This group offers sites for click chemistry or polymerization.

Synthetic Pathways :

  • Triazolothiadiazoles (5a,b) are synthesized via bromine-mediated cyclization of Schiff bases, a method that may parallel the target compound’s synthesis . However, the allyl and bromine substituents in the target likely require tailored reaction conditions.

Biological and Chemical Behavior: While biological data for the target compound is absent, triazolothiadiazoles (5a,b) demonstrate antimicrobial properties, suggesting benzothiazole derivatives may share bioactivity . The Z-configuration in the target compound could influence binding affinity in chiral environments compared to E-isomers or non-stereospecific analogs.

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. Key steps include:
  • Allylation : Introducing the allyl group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) in acetic acid .
  • Schiff base formation : Condensation of the brominated benzothiazole with isobutyramide in the presence of a dehydrating agent (e.g., POCl₃) to form the imine linkage .
  • Optimization : Reaction conditions (temperature: 60–80°C, solvent: anhydrous DCM) and stoichiometric ratios (1:1.2 for benzothiazole:amide) are critical for achieving >80% yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO to confirm allyl proton resonances (δ 5.2–5.8 ppm) and imine carbon (δ 160–165 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ at m/z 407.03 .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

  • Methodological Answer : The Z-configuration of the imine is stabilized by intramolecular hydrogen bonding between the amide NH and the thiazole sulfur. Key factors include:
  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor the Z-isomer due to reduced solvation of the NH group .
  • Temperature : Lower temperatures (0–25°C) minimize thermal isomerization to the E-form .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can template the transition state to enhance Z-selectivity (>90%) .

Q. What strategies address contradictory data in biological activity assays (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:
  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify false negatives from solubility limits .
  • Cell Line Validation : Use multiple cell lines (e.g., MCF-7, HeLa) and compare with positive controls (e.g., cisplatin) to rule out lineage-specific effects .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates that may reduce apparent activity .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to map electrophilic sites (e.g., bromine for SNAr reactions) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase), focusing on the benzothiazole core’s π-π stacking with Phe-723 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, emphasizing hydrogen bonds with active-site residues .

Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability reports (e.g., DSC vs. TGA data)?

  • Methodological Answer :
  • DSC : Measures melting points (observed range: 180–185°C) and phase transitions, which may vary with heating rates (5°C/min recommended) .
  • TGA : Assesses decomposition onset (>200°C), but moisture absorption in hygroscopic samples can artificially lower stability .
  • Mitigation : Pre-dry samples under vacuum (24 h, 40°C) and use inert atmospheres (N₂) during analysis .

Biological Activity Profiling

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Biofilm Inhibition : Use crystal violet staining in 96-well plates after 24 h incubation .
  • Cytotoxicity Parallelism : Include mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.